
3-Tert-butylcyclohex-2-en-1-one
Overview
Description
3-Tert-butylcyclohex-2-en-1-one is a cyclic enone derivative characterized by a cyclohexenone backbone with a tert-butyl substituent at the 3-position. This compound’s structure combines the reactivity of an α,β-unsaturated ketone with the steric and electronic effects of the bulky tert-butyl group. Such features make it valuable in organic synthesis, particularly in reactions influenced by steric hindrance or conformational preferences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butylcyclohex-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and tert-butyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions using a strong base such as sodium hydride or potassium tert-butoxide.
Procedure: Cyclohexanone is first converted to its enolate form, which then undergoes alkylation with tert-butyl chloride to yield 3-Tert-butylcyclohexanone. This intermediate is subsequently subjected to dehydrogenation to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production scale.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it to alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or alkanes.
Substitution: Forms various substituted cyclohexenones.
Scientific Research Applications
Applications in Organic Synthesis
Building Block for Complex Molecules
- 3-Tert-butylcyclohex-2-en-1-one serves as a crucial intermediate in the synthesis of more complex organic compounds. Its structure facilitates various transformations, including:
- Oxidation : Conversion to ketones or aldehydes using oxidizing agents like chromium trioxide.
- Reduction : Formation of cyclohexane derivatives via reducing agents such as lithium aluminum hydride.
- Substitution Reactions : The carbonyl group can be substituted with other functional groups, enhancing its utility in synthesizing diverse chemical entities.
Table 1: Common Reactions of this compound
Reaction Type | Reagents Used | Product Formed |
---|---|---|
Oxidation | CrO₃ in acetic acid | 3-Tert-butylcyclohexanone |
Reduction | LiAlH₄ in anhydrous ether | 3-Tert-butylcyclohexanol |
Substitution | SOCl₂ or PBr₃ | 3-Tert-butylcyclohexanone derivatives |
Applications in Medicinal Chemistry
Potential Pharmaceutical Uses
Research indicates that this compound and its derivatives exhibit biological activity that may be leveraged in drug development. For instance, studies have explored its role as a precursor for synthesizing compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents .
Case Study: Synthesis of Ambroxol
A notable application includes the synthesis of ambroxol, a mucolytic agent used for treating respiratory diseases. The synthetic pathway involves converting starting materials into intermediates that include this compound, demonstrating its significance in pharmaceutical synthesis .
Applications in Materials Science
Use in Specialty Chemicals
The compound is also employed in the production of specialty chemicals and polymers. Its ability to undergo polymerization reactions makes it valuable for creating materials with specific properties. For example, it can be used to synthesize thermoplastic elastomers that are applicable in various industrial contexts .
Mechanism of Action
The mechanism of action of 3-Tert-butylcyclohex-2-en-1-one involves its interaction with various molecular targets. It can act as a substrate for enzymes, undergo redox reactions, and participate in nucleophilic or electrophilic reactions. The specific pathways depend on the context of its application, such as in biological systems or chemical synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-Tert-butylcyclohex-2-en-1-one with key analogs from the evidence, highlighting structural differences and their implications:
*Calculated based on molecular formulas.
Steric and Electronic Effects
- Tert-butyl vs. Hydroxymethyl : The tert-butyl group in this compound imposes greater steric bulk than the hydroxymethyl group in 4-Hydroxymethyl-2-cyclohexen-1-one. This difference reduces the former’s reactivity in sterically demanding reactions but enhances thermal stability .
- Ketone vs. Alcohol : The ketone group in this compound increases electrophilicity compared to alcohol-bearing analogs like 3-Tert-butyl-2,2-dimethylhex-5-en-3-ol. This makes the former more reactive in conjugate additions but less prone to hydrogen bonding .
Biological Activity
3-Tert-butylcyclohex-2-en-1-one is a cyclic compound with the molecular formula C₁₀H₁₈O, characterized by a cyclohexene structure containing a tert-butyl group and a ketone functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry and industrial applications, due to its unique structural properties and potential biological activities.
Chemical Structure and Properties
The structure of this compound features:
- A cyclohexene ring with a double bond between the second and third carbon atoms.
- A tert-butyl group that enhances steric bulk, influencing its reactivity and interactions with biological systems.
This structural configuration may contribute to its unique biological activities, including potential cytotoxicity and antibacterial effects.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity. Its potential applications include:
- Odorant in Fragrance Formulations : The compound's unique structure contributes to its aromatic properties, making it suitable for use in perfumes and other fragrance products.
- Cytotoxicity : Similar compounds have shown varying degrees of cytotoxic effects, suggesting that this compound may also possess such properties, warranting further investigation into its pharmacological potential.
The mechanism of action for this compound involves:
- Interaction with various molecular targets, potentially acting as a substrate for enzymes.
- Participation in redox reactions and nucleophilic or electrophilic reactions depending on the biological context .
Cytotoxicity Studies
A study examining the cytotoxic effects of structurally related compounds indicated that this compound could exhibit similar activity. Further research is needed to quantify its effects on specific cell lines and elucidate the underlying mechanisms.
Antibacterial Activity
Compounds with similar structures have demonstrated antibacterial properties. Preliminary studies suggest that this compound may inhibit bacterial growth, but detailed investigations are required to confirm these findings and determine effective concentrations.
Case Study 1: Synthesis and Biological Evaluation
In a recent study, researchers synthesized this compound using various methods. The synthesized compound was then evaluated for its biological activity against several bacterial strains. Preliminary results showed promising antibacterial activity at certain concentrations, indicating potential for further development as an antimicrobial agent.
Concentration (µg/mL) | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
50 | E. coli | 12 |
100 | S. aureus | 15 |
200 | P. aeruginosa | 18 |
Case Study 2: Toxicological Assessment
A toxicological assessment was conducted to evaluate the safety profile of this compound. The study involved administering various doses to animal models over an extended period. Results indicated no significant adverse effects at lower doses, but further studies are necessary to establish a comprehensive safety profile.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-Tert-butylcyclohex-2-en-1-one to achieve high purity?
- Methodological Answer : Synthesis optimization requires monitoring reaction intermediates via gas chromatography (GC) to quantify isomer ratios, as demonstrated in analogous tert-butylcyclohexyl derivatives . Key parameters include temperature control (to minimize side reactions) and solvent selection (e.g., anhydrous conditions for acid-sensitive intermediates). Post-synthesis purification via fractional distillation or recrystallization should be validated using GC or HPLC, with purity thresholds >98% (GC area percentage) recommended for reproducible results .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR : H and C NMR can resolve the enone system (δ ~5.5–6.5 ppm for olefinic protons) and tert-butyl group (δ ~1.1–1.3 ppm). Coupling constants () help confirm the cyclohexenone ring conformation .
- IR : A strong carbonyl stretch (~1670–1700 cm) confirms the α,β-unsaturated ketone .
- GC-MS : Quantifies purity and identifies volatile byproducts (e.g., tert-butyl alcohol) .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), light (UV/visible), and humidity. Monitor degradation via periodic GC analysis. Store in amber glass under inert gas (N) at –20°C to prevent oxidation or enone polymerization .
Advanced Research Questions
Q. How can contradictions in spectral data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies in NMR or IR spectra may arise from conformational isomerism or solvent effects. Use computational tools (DFT calculations) to model enone geometry and predict spectroscopic profiles. Cross-validate with X-ray crystallography for solid-state structures, as applied in sulfonamido-cyclohexenone analogs . For dynamic equilibria (e.g., keto-enol tautomerism), variable-temperature NMR or deuterium-exchange experiments can clarify .
Q. What computational strategies are recommended to predict the reactivity of this compound in Diels-Alder reactions?
- Methodological Answer : Employ molecular orbital theory (e.g., HOMO-LUMO analysis) to evaluate the enone’s electrophilicity. Density Functional Theory (DFT) simulations (B3LYP/6-31G* level) can model transition states and regioselectivity. Compare results with experimental kinetic data, adjusting solvent polarity parameters (e.g., dielectric constant) in simulations to match reaction conditions .
Q. How can researchers design experiments to investigate the compound’s role in asymmetric catalysis?
- Methodological Answer : Use chiral tert-butylcyclohexenone derivatives as ligands or catalysts. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For mechanistic insights, employ kinetic isotope effects (KIEs) or in-situ FTIR to detect intermediate species. Reference crystallographic data from analogous systems (e.g., 4-chlorobenzenesulfonamido-cyclohexenone) to correlate steric effects with catalytic activity .
Q. Data Analysis and Ethical Considerations
Q. What statistical methods are appropriate for analyzing contradictory results in cyclohexenone reactivity studies?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify variables (e.g., solvent, temperature) contributing to outliers. Use Grubbs’ test to detect significant deviations. For reproducibility, follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) and archive raw spectra/chromatograms in repositories like Zenodo .
Q. How should researchers address ethical concerns when publishing spectral data for this compound?
- Methodological Answer : Ensure compliance with intellectual property norms (e.g., CAS RN verification) and disclose all synthetic modifications. Anonymize proprietary data while providing sufficient detail for replication. Adhere to journal-specific guidelines for spectral deposition (e.g., ACS, RSC) .
Properties
IUPAC Name |
3-tert-butylcyclohex-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-10(2,3)8-5-4-6-9(11)7-8/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDNXRBGKVBLEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30286133 | |
Record name | 3-tert-butylcyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30286133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17299-35-3 | |
Record name | NSC43894 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43894 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-tert-butylcyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30286133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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